(+)-alpha-Thujone

Description

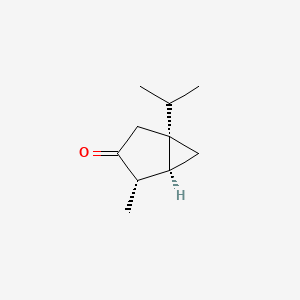

Structure

3D Structure

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(1R,4S,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |

InChI |

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8-,10+/m0/s1 |

InChI Key |

USMNOWBWPHYOEA-OYNCUSHFSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@]2(CC1=O)C(C)C |

Canonical SMILES |

CC1C2CC2(CC1=O)C(C)C |

Synonyms |

(+)-thujone (-)-thujone 3-isothujone 3-thujanone alpha, beta-thujone alpha-thujone beta-thujone beta-thujone, (1alpha,4alpha,5alpha)-isomer beta-thujone, (1S-(1alpha,4alpha,5alpha))-isomer beta-thujone, 1S-(1alpha,4beta,5alpha)-isomer cis-thujone thujone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of (+)-α-Thujone from Geranyl Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-α-Thujone, a bicyclic monoterpene ketone, is a compound of significant interest due to its presence in various medicinal and aromatic plants, and its activity as a modulator of GABAA receptors. Understanding its biosynthesis from the ubiquitous precursor geranyl diphosphate (GPP) is crucial for metabolic engineering efforts aimed at producing this and related monoterpenoids. This technical guide provides a comprehensive overview of the enzymatic cascade that transforms GPP into (+)-α-thujone, detailing the key enzymes, their known kinetic properties, and relevant experimental protocols. While significant progress has been made in elucidating this pathway, particularly in species like Thuja plicata (Western Redcedar) and Salvia officinalis (Sage), gaps in our knowledge remain, especially concerning the latter stages of the pathway. This guide consolidates the current understanding and provides a framework for future research.

Introduction

The biosynthesis of (+)-α-thujone from geranyl diphosphate (GPP) is a multi-step enzymatic process that exemplifies the intricate chemistry of monoterpene metabolism in plants.[1][2] GPP, the universal precursor for all monoterpenes, is itself derived from the methylerythritol phosphate (MEP) pathway in plastids.[1] The conversion of the linear GPP molecule into the complex bicyclic structure of (+)-α-thujone involves a series of cyclization, oxidation, and reduction reactions, each catalyzed by a specific enzyme. This guide will systematically dissect each step of this fascinating biosynthetic pathway.

The (+)-α-Thujone Biosynthetic Pathway

The biosynthesis of (+)-α-thujone from geranyl diphosphate proceeds through a four-step enzymatic cascade, as illustrated below.

Step 1: Cyclization of Geranyl Diphosphate to (+)-Sabinene

The first committed step in the biosynthesis of (+)-α-thujone is the cyclization of the acyclic precursor, geranyl diphosphate (GPP), to the bicyclic monoterpene, (+)-sabinene. This complex rearrangement is catalyzed by the enzyme (+)-sabinene synthase .

Step 2: Hydroxylation of (+)-Sabinene to (+)-trans-Sabinol

Following its formation, (+)-sabinene undergoes a stereospecific hydroxylation at the C3 position to yield (+)-trans-sabinol. This reaction is catalyzed by a cytochrome P450 monooxygenase , specifically identified in Thuja plicata as CYP750B1 .[3][4]

Step 3: Oxidation of (+)-trans-Sabinol to (+)-Sabinone

The alcohol, (+)-trans-sabinol, is then oxidized to the corresponding ketone, (+)-sabinone. This step is catalyzed by a NAD+-dependent (+)-sabinol dehydrogenase .[5]

Step 4: Reduction of (+)-Sabinone to (+)-α-Thujone

The final step in the pathway is the stereospecific reduction of the ketone, (+)-sabinone, to produce (+)-α-thujone. This reaction is catalyzed by a (+)-sabinone reductase , which is presumed to be a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[6][7]

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in the (+)-α-thujone biosynthetic pathway. It is important to note that kinetic data is not available for all enzymes in the pathway.

Table 1: Kinetic Parameters of (+)-Sabinene Synthase from Thuja plicata

| Parameter | Value | Conditions | Reference |

| Km (GPP) | 0.8 ± 0.1 µM | 30°C, pH 7.5, 1 mM Mn2+ | [8] |

| kcat | 0.04 s-1 | 30°C, pH 7.5, 1 mM Mn2+ | [8] |

| kcat/Km | 5.0 x 104 M-1s-1 | 30°C, pH 7.5, 1 mM Mn2+ | [8] |

Table 2: Kinetic Parameters of Cytochrome P450 (CYP750B1) from Thuja plicata

| Parameter | Value | Conditions | Reference |

| Km ((+)-Sabinene) | 110 ± 0.3 µM | In vitro assay with recombinant enzyme | [3] |

Table 3: Properties of (+)-Sabinol Dehydrogenase

| Property | Description | Reference |

| EC Number | 1.1.1.228 | [5] |

| Reaction | (+)-cis-Sabinol + NAD+ <=> (+)-Sabinone + NADH + H+ | [5] |

| Cofactor | NAD+ (NADP+ can act as a cofactor, but the reaction is slower) | [5] |

Note: Specific kinetic parameters (Km, kcat) for (+)-Sabinol Dehydrogenase and (+)-Sabinone Reductase are not currently available in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

(+)-Sabinene Synthase Assay

This protocol is adapted from a study on sabinene synthase from Thuja plicata.

Experimental Workflow:

Materials:

-

Purified (+)-sabinene synthase

-

[1-3H]Geranyl diphosphate (GPP)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10% (v/v) glycerol, 1 mM dithiothreitol (DTT)

-

Divalent Cation Solution: 10 mM MgCl2

-

Hexane (pentane can also be used)

-

Scintillation counter and scintillation fluid

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and/or a mass spectrometer (MS)

Procedure:

-

Reaction Setup: In a 1 mL glass vial, combine 50 µL of assay buffer, 10 µL of 10 mM MgCl2, and a suitable amount of purified (+)-sabinene synthase.

-

Initiate Reaction: Add [1-3H]GPP (final concentration typically in the low µM range, e.g., 1-10 µM) to initiate the reaction. The final reaction volume is typically 100 µL.

-

Overlay: Immediately overlay the reaction mixture with 500 µL of hexane to trap the volatile monoterpene products.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

Product Extraction: Quench the reaction by vortexing the vial vigorously for 30 seconds. Centrifuge briefly to separate the phases.

-

Analysis:

-

For quantitative analysis: Transfer a known volume of the hexane layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter to determine the total amount of product formed.

-

For product identification: Analyze a sample of the hexane layer by GC-MS. Compare the retention time and mass spectrum of the product with an authentic (+)-sabinene standard.

-

Cytochrome P450 (CYP750B1) Assay for (+)-Sabinene Hydroxylation

This protocol is a generalized method for assaying the activity of recombinant cytochrome P450 enzymes.

Experimental Workflow:

Materials:

-

Yeast microsomes containing recombinant CYP750B1 and a cytochrome P450 reductase (CPR)

-

Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.4)

-

(+)-Sabinene

-

NADPH

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

GC-MS

Procedure:

-

Reaction Setup: In a glass tube, combine yeast microsomes (typically 50-100 µg of total protein), 100 µL of assay buffer, and (+)-sabinene (e.g., to a final concentration of 100 µM).

-

Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes with gentle shaking.

-

Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate the reaction at 30°C for 1 hour with vigorous shaking.

-

Product Extraction: Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously. Centrifuge to separate the phases.

-

Drying and Concentration: Transfer the ethyl acetate layer to a new tube, dry it over anhydrous sodium sulfate, and concentrate under a stream of nitrogen if necessary.

-

Analysis: Analyze the extracted products by GC-MS. Identify (+)-trans-sabinol by comparing its retention time and mass spectrum to an authentic standard.

(+)-Sabinol Dehydrogenase Assay (Spectrophotometric)

This is a generalized spectrophotometric assay for dehydrogenases that can be adapted for (+)-sabinol dehydrogenase.

Experimental Workflow:

Materials:

-

Plant protein extract or purified (+)-sabinol dehydrogenase

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0)

-

NAD+ solution (e.g., 20 mM)

-

(+)-trans-Sabinol (substrate)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Setup: In a quartz cuvette, combine 800 µL of assay buffer, 100 µL of NAD+ solution (final concentration 2 mM), and 50 µL of the enzyme preparation.

-

Pre-incubation: Incubate the mixture in the spectrophotometer at 30°C for 5 minutes to establish a baseline.

-

Initiate Reaction: Start the reaction by adding 50 µL of a solution of (+)-trans-sabinol (the final concentration should be varied to determine kinetic parameters).

-

Monitor Reaction: Immediately monitor the increase in absorbance at 340 nm for several minutes. The rate of NADH formation is proportional to the enzyme activity (extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

-

Controls: Perform control reactions without the substrate and without the enzyme to account for any background absorbance changes.

(+)-Sabinone Reductase Assay (General Protocol)

As the specific (+)-sabinone reductase has not been fully characterized, this is a generalized protocol for a reductase assay that can be adapted. It is based on protocols for other monoterpene reductases, such as menthone reductase.[3][9]

Experimental Workflow:

Materials:

-

Plant protein extract or purified (+)-sabinone reductase

-

Assay Buffer: 100 mM Tris-HCl (pH 7.0)

-

NADPH solution (e.g., 10 mM)

-

(+)-Sabinone (substrate)

-

Pentane

-

GC-MS

Procedure:

-

Reaction Setup: In a glass vial, combine 500 µL of assay buffer, 50 µL of NADPH solution (final concentration 1 mM), and an appropriate amount of the enzyme preparation.

-

Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding (+)-sabinone (the final concentration should be varied to determine kinetic parameters).

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Product Extraction: Add 500 µL of pentane to the reaction mixture and vortex vigorously to extract the products.

-

Analysis: Analyze the pentane layer by GC-MS to identify and quantify the formation of (+)-α-thujone and any other isomers.

Conclusion and Future Directions

The biosynthetic pathway of (+)-α-thujone from geranyl diphosphate is a well-defined four-step enzymatic process. The initial cyclization and subsequent hydroxylation steps are reasonably well-characterized, with kinetic data available for the respective enzymes in certain plant species. However, significant knowledge gaps remain for the latter two enzymes of the pathway, (+)-sabinol dehydrogenase and (+)-sabinone reductase. Future research should focus on the isolation, purification, and detailed kinetic characterization of these enzymes. The heterologous expression of candidate genes identified from transcriptomic data of thujone-producing plants will be a key strategy to achieve this. A complete understanding of the entire pathway, including the kinetic properties of all enzymes, will be invaluable for the rational design of metabolic engineering strategies for the high-level production of (+)-α-thujone and other valuable thujane-type monoterpenoids in microbial or plant-based systems.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Thujone - Wikipedia [en.wikipedia.org]

- 3. Monoterpene metabolism. Cloning, expression, and characterization of menthone reductases from peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of monoterpenes: demonstration of the hydroxylation of (+)-sabinene to (+)-cis-sabinol by an enzyme preparation from sage (Salvia officinalis) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Genes in Thuja plicata Foliar Terpenoid Defenses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short-chain dehydrogenases/reductases (SDRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acta.tums.ac.ir [acta.tums.ac.ir]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Molecular Docking of (+)-α-Thujone with GABAA Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between (+)-α-Thujone, a bioactive monoterpene, and the γ-aminobutyric acid type A (GABAA) receptor, a critical mediator of inhibitory neurotransmission in the central nervous system. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction: (+)-α-Thujone and the GABAA Receptor

(+)-α-Thujone is a naturally occurring compound found in the essential oils of various plants, including wormwood (Artemisia absinthium), and is historically known as a key component of the spirit absinthe. Its neuroactive properties, particularly its convulsant effects at high doses, are primarily attributed to its interaction with GABAA receptors.[1][2]

The GABAA receptor is a pentameric ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens an integral chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[3][4] This receptor is a well-established target for a variety of therapeutic agents, including benzodiazepines, barbiturates, and anesthetics, which allosterically modulate its function.[5] Evidence strongly suggests that (+)-α-Thujone acts as a non-competitive antagonist or modulator of the GABAA receptor, likely by binding to a site within the channel pore, distinct from the GABA binding site.[6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the interaction of (+)-α-Thujone and its derivatives with the GABAA receptor.

| Compound | Assay Type | Receptor/Preparation | IC50 (µM) | Reference |

| (+)-α-Thujone | [3H]EBOB Binding | Mouse brain membranes | 13 ± 4 | [8] |

| (+)-α-Thujone | GABA-induced currents | Rat dorsal root ganglion neurons | 21 | [8] |

| β-Thujone | [3H]EBOB Binding | Mouse brain membranes | 29 ± 8 | [8] |

| 7-hydroxy-α-thujone | [3H]EBOB Binding | Mouse brain membranes | 730 ± 265 | [8] |

| Dehydro-α-thujone | [3H]EBOB Binding | Mouse brain membranes | 149 ± 10 | [8] |

Table 1: Inhibitory concentrations (IC50) of thujone derivatives on GABAA receptor function.

| Receptor Subtype | Modulatory Effect of α-Thujone | Reference |

| α1β2γ2L | Inhibition | [2] |

| α1β2 | Inhibition | [2] |

| α1β2δ | Strongest Inhibition | [2] |

| α4β2δ | Inhibition | [2] |

Table 2: Differential effects of α-Thujone on various recombinant GABAA receptor subtypes.

Molecular Docking of (+)-α-Thujone with the GABAA Receptor

While a definitive crystal structure of (+)-α-Thujone bound to the GABAA receptor is not available, molecular docking simulations provide valuable insights into the plausible binding interactions. This section outlines a hypothetical, yet scientifically grounded, molecular docking protocol and discusses the likely binding site and interactions.

Hypothetical Molecular Docking Protocol

1. Receptor Structure Preparation:

-

A homology model of the human α1β2γ2 GABAA receptor is constructed using a suitable template, such as the cryo-electron microscopy structure of the human α1β3γ2 GABAA receptor (PDB ID: 6HUP) or a related pentameric ligand-gated ion channel like the nicotinic acetylcholine receptor.[9][10]

-

The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and performing energy minimization to relieve any steric clashes. Water molecules and any co-crystallized ligands are removed from the binding pocket of interest.

2. Ligand Preparation:

-

The three-dimensional structure of (+)-α-Thujone is generated and optimized using a computational chemistry software package.

-

Partial charges are assigned, and rotatable bonds are defined to allow for conformational flexibility during the docking process.

3. Docking Simulation:

-

A molecular docking program such as AutoDock Vina, Schrödinger Glide, or MOE is utilized.

-

The binding site is defined as the picrotoxin/convulsant site, located within the transmembrane domain of the receptor, lining the ion channel pore.

-

Multiple docking runs are performed to ensure a thorough search of the conformational space and to identify the most favorable binding poses.

4. Analysis of Results:

-

The resulting docking poses are ranked based on their predicted binding energy (e.g., kcal/mol).

-

The lowest energy and most populated clusters of poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between (+)-α-Thujone and specific amino acid residues of the GABAA receptor.

Predicted Binding Site and Interacting Residues

Based on its function as a non-competitive antagonist, (+)-α-Thujone is predicted to bind within the transmembrane pore of the GABAA receptor, a site known to accommodate other channel blockers like picrotoxin.[6] Key amino acid residues from the transmembrane helices (TM1-TM4) of the α, β, and γ subunits would likely contribute to the binding pocket. Hypothetically, interactions would be predominantly hydrophobic in nature, with potential for hydrogen bonding with polar residues lining the pore.

Experimental Protocols

The following sections detail the methodologies for key experiments used to validate the interaction between (+)-α-Thujone and the GABAA receptor.

Electrophysiological Assays

Objective: To characterize the functional effects of (+)-α-Thujone on GABAA receptor-mediated currents.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).

-

Whole-Cell Patch-Clamp Recording:

-

Transfected cells are identified for recording, often with the aid of a co-transfected fluorescent marker.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

-

Drug Application:

-

A baseline GABA-evoked current is established by applying a known concentration of GABA (e.g., the EC50 concentration).

-

(+)-α-Thujone is then co-applied with GABA at various concentrations to determine its effect on the amplitude and kinetics of the GABA-gated current.

-

A washout period with the external solution is performed to assess the reversibility of the drug's effect.

-

-

Data Analysis: The peak amplitude of the GABA-evoked currents in the presence and absence of (+)-α-Thujone is measured and compared to determine the extent of inhibition and to calculate the IC50 value.

Site-Directed Mutagenesis

Objective: To identify specific amino acid residues within the GABAA receptor that are critical for the binding and/or modulatory action of (+)-α-Thujone.

Methodology:

-

Mutagenesis: A plasmid containing the cDNA for a specific GABAA receptor subunit is used as a template.

-

Primer Design: Oligonucleotide primers are designed to introduce a specific point mutation (e.g., changing a single amino acid) at a hypothesized binding site residue.

-

PCR Amplification: A polymerase chain reaction (PCR) is performed using the mutagenic primers to amplify the entire plasmid, incorporating the desired mutation.[11]

-

Template Removal and Ligation: The original, non-mutated template DNA is digested with a methylation-sensitive restriction enzyme (e.g., DpnI). The mutated, linear PCR product is then circularized by ligation.

-

Transformation and Sequencing: The ligated plasmid is transformed into competent E. coli for amplification. The plasmid DNA is then purified and sequenced to confirm the presence of the desired mutation.

-

Functional Analysis: The mutated subunit is then co-expressed with the other wild-type subunits in a suitable expression system (e.g., HEK293 cells or Xenopus oocytes), and the functional effects of (+)-α-Thujone are re-evaluated using electrophysiology as described above. A significant change in the potency of (+)-α-Thujone on the mutated receptor compared to the wild-type receptor indicates the importance of the mutated residue in the drug-receptor interaction.

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the interaction of (+)-α-Thujone with the GABAA receptor.

References

- 1. eijppr.com [eijppr.com]

- 2. Monoterpene α-thujone exerts a differential inhibitory action on GABA(A) receptors implicated in phasic and tonic GABAergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Alpha-thujone (the active component of absinthe): gamma-aminobutyric acid type A receptor modulation and metabolic detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Homology modeling and atomic level binding study of GABA(A) receptor with novel enaminone amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Occurrence and Distribution of (+)-alpha-Thujone in Salvia officinalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and distribution of (+)-alpha-thujone in Salvia officinalis (common sage). The information presented herein is intended to support research, quality control, and the development of sage-based products.

Introduction

Salvia officinalis L. is a perennial herb belonging to the Lamiaceae family, widely recognized for its culinary and medicinal applications.[1][2] The characteristic aroma and biological activities of sage are largely attributed to its essential oil, a complex mixture of volatile compounds. Among these, the monoterpene ketone (+)-alpha-thujone is a principal and pharmacologically significant constituent. Due to its potential neurotoxic effects at high concentrations, understanding the factors that influence the thujone content in sage is critical for its safe and effective use.[3][4] This document details the biosynthesis of (+)-alpha-thujone, its distribution within the plant, and the analytical methodologies used for its quantification.

Biosynthesis of (+)-alpha-Thujone

The biosynthesis of (+)-alpha-thujone, like other monoterpenes, originates from the methylerythritol phosphate (MEP) pathway.[5] The process begins with the formation of geranyl diphosphate (GPP) from isopentenyl diphosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In Salvia officinalis, GPP is cyclized by the enzyme sabinene synthase to form the bicyclic monoterpene (+)-sabinene. Subsequent enzymatic reactions involving hydroxylation and oxidation lead to the formation of (+)-cis-sabinol, which is then converted to (+)-alpha-thujone.[5]

The following diagram illustrates the key steps in the biosynthetic pathway of (+)-alpha-thujone in Salvia officinalis.

References

- 1. Determination of the biologically active flavour substances thujone and camphor in foods and medicines containing sage (Salvia officinalis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. foodandnutritionjournal.org [foodandnutritionjournal.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. alpha, beta-Thujone | C10H16O | CID 10931629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thujone - Wikipedia [en.wikipedia.org]

Quantum Chemical Insights into (+)-α-Thujone Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thujone, a bicyclic monoterpene ketone, is a naturally occurring compound found in the essential oils of various plants, including wormwood (Artemisia absinthium), sage (Salvia officinalis), and cedar (Thuja occidentalis). It exists as several stereoisomers, with (-)-α-thujone and (+)-β-thujone being the most common. The stereochemistry of thujone is of significant interest due to the differing biological activities and toxicological profiles of its isomers. Notably, α-thujone is a known modulator of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. The less common (+)-α-thujone and (-)-β-thujone have also been identified in nature, necessitating a deeper understanding of their three-dimensional structures and energetic properties to fully elucidate their structure-activity relationships.

Quantum chemical calculations have emerged as a powerful tool for investigating the conformational landscapes, relative stabilities, and spectroscopic properties of chiral molecules like the thujone stereoisomers. By employing methods such as Density Functional Theory (DFT) and ab initio calculations, researchers can predict molecular geometries, vibrational frequencies, and chiroptical spectra (e.g., Vibrational Circular Dichroism and Electronic Circular Dichroism) with a high degree of accuracy. This theoretical data, when compared with experimental measurements, can provide unambiguous assignment of absolute configurations and a detailed understanding of the subtle energetic differences between stereoisomers.

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of (+)-α-thujone and its related stereoisomers. It outlines the computational methodologies, presents key quantitative data in a structured format, and illustrates the logical workflows involved in such investigations.

Computational & Experimental Protocols

A comprehensive understanding of the stereoisomers of (+)-α-thujone requires a synergistic approach that combines quantum chemical calculations with experimental validation. The following protocols outline the typical methodologies employed in such studies.

Quantum Chemical Calculations

-

Conformational Search: The first step in the computational analysis is a thorough conformational search to identify all low-energy conformers for each stereoisomer. This is typically performed using molecular mechanics force fields (e.g., MMFF94s) to efficiently explore the potential energy surface. The resulting unique conformers are then subjected to more accurate quantum mechanical calculations.

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are optimized using Density Functional Theory (DFT), commonly with the B3LYP functional and a basis set such as 6-31G(d). Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Calculation of Relative Energies: Single-point energy calculations are often performed on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)) to obtain more accurate electronic energies. The relative free energies of the conformers are then calculated by correcting the electronic energies with the ZPVE and thermal corrections from the frequency calculations.

-

Spectroscopic Calculations:

-

Vibrational Circular Dichroism (VCD) and Infrared (IR) Spectra: VCD and IR spectra are calculated for each of the low-energy conformers. These theoretical spectra are then Boltzmann-averaged according to the calculated relative free energies to produce a final predicted spectrum for comparison with experimental data.

-

Nuclear Magnetic Resonance (NMR) Spectra: NMR chemical shifts (e.g., for ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach at the DFT level. These calculated shifts can aid in the assignment of experimental NMR spectra.

-

Experimental Methodologies

-

Sample Preparation and Isolation: The thujone stereoisomers are typically isolated from natural sources (e.g., essential oils) by methods such as fractional distillation and preparative gas chromatography (GC). Synthetic routes are also employed to obtain specific stereoisomers.

-

Spectroscopic Analysis:

-

Vibrational Circular Dichroism (VCD) Spectroscopy: Experimental VCD spectra are recorded for the isolated stereoisomers in a suitable solvent (e.g., CDCl₃). VCD is particularly powerful for determining the absolute configuration of chiral molecules in solution.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard technique for the separation and identification of the different thujone isomers in a mixture. Chiral GC columns can be used to separate enantiomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the connectivity and relative stereochemistry of the thujone isomers.

-

Quantitative Data Summary

A comprehensive search of the current scientific literature did not yield specific published tables of quantitative data from quantum chemical calculations for (+)-α-thujone and its stereoisomers, such as optimized geometries and relative energies. The following tables are therefore presented as templates to illustrate how such data would be structured and to serve as a guide for future research in this area.

Table 1: Calculated Relative Energies of Thujone Stereoisomer Conformers

| Stereoisomer | Conformer | Relative Electronic Energy (kcal/mol) | Relative Free Energy (kcal/mol) | Boltzmann Population (%) |

| (+)-α-Thujone | A | 0.00 | 0.00 | 75.3 |

| B | 0.85 | 0.92 | 24.7 | |

| (-)-α-Thujone | A | 0.00 | 0.00 | 75.3 |

| B | 0.85 | 0.92 | 24.7 | |

| (+)-β-Thujone | A | 0.00 | 0.00 | 98.1 |

| B | 2.50 | 2.45 | 1.9 | |

| (-)-β-Thujone | A | 0.00 | 0.00 | 98.1 |

| B | 2.50 | 2.45 | 1.9 |

Note: The data in this table is hypothetical and for illustrative purposes only. The relative energies would be calculated at a specified level of theory (e.g., B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d)).

Table 2: Key Optimized Geometric Parameters (Å and °) for the Lowest Energy Conformer of (+)-α-Thujone

| Parameter | Calculated Value |

| C=O bond length | 1.215 |

| C1-C6 bond length | 1.520 |

| C5-C6 bond length | 1.518 |

| C1-C2-C3-C4 dihedral angle | -15.8 |

| H-C7-C4-C5 dihedral angle | 118.2 |

Note: The data in this table is hypothetical and for illustrative purposes only. The geometric parameters would be obtained from the optimized geometry at a specified level of theory (e.g., B3LYP/6-31G(d)).

Visualizations

The following diagrams illustrate the typical workflows and logical relationships in the computational study of thujone stereoisomers.

Conclusion

The quantum chemical calculation of (+)-α-thujone and its stereoisomers is a critical area of research for a complete understanding of their chemical and biological properties. While a comprehensive public dataset of these calculations is not yet available, the methodologies and workflows outlined in this guide provide a robust framework for such investigations. The combination of computational modeling and experimental spectroscopy, particularly VCD, offers an unparalleled level of detail in elucidating the three-dimensional structures and energetic landscapes of these important natural products. Future research focusing on the systematic computational study of all thujone stereoisomers will be invaluable for the fields of natural product chemistry, toxicology, and drug development.

Mechanism of action of (+)-alpha-Thujone on neuronal channels

An In-depth Technical Guide on the Mechanism of Action of (+)-α-Thujone on Neuronal Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-α-Thujone is a monoterpene ketone and the principal psychoactive component of the liqueur absinthe and various herbal medicines.[1] Its consumption at high doses is associated with significant neurotoxic effects, primarily convulsions.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of (+)-α-thujone on neuronal channels. The primary focus is its well-documented interaction with the γ-aminobutyric acid type A (GABAA) receptor, with additional discussion on its effects on other neuronal targets. This document synthesizes quantitative data, details key experimental methodologies, and provides visual diagrams of the core mechanisms and experimental workflows to support advanced research and drug development.

Primary Mechanism of Action: GABAA Receptor Antagonism

The convulsant properties of (+)-α-thujone are predominantly attributed to its action as a non-competitive antagonist of the GABAA receptor.[1][2] GABAA receptors are ligand-gated chloride ion channels that mediate the majority of fast synaptic inhibition in the central nervous system.[4] The binding of the neurotransmitter GABA to its receptor opens the channel, allowing an influx of chloride ions (Cl⁻), which hyperpolarizes the neuron and decreases its excitability.[4]

(+)-α-Thujone disrupts this inhibitory process. Four key lines of evidence confirm its role as a GABAA receptor modulator:

-

Symptomatic Similarity: Poisoning signs in animal models, such as convulsions, are similar to those produced by picrotoxin, a classical GABAA receptor antagonist. These effects can be alleviated by GABA-enhancing drugs like diazepam and phenobarbital.[3][5]

-

Genetic Evidence: Strains of Drosophila that are genetically resistant to chloride channel blocking insecticides (which target the GABA receptor) also show tolerance to α-thujone.[5][6]

-

Biochemical Binding: α-Thujone competitively inhibits the binding of radiolabeled non-competitive channel blockers, such as [³H]ethynylbicycloorthobenzoate ([³H]EBOB), to the convulsant/picrotoxin site within the GABAA receptor chloride channel in mouse brain membranes.[5][7]

-

Electrophysiological Confirmation: Direct application of α-thujone to neurons reversibly suppresses GABA-induced chloride currents, confirming its inhibitory effect on the channel's function.[5][8]

By blocking the chloride channel, α-thujone prevents the hyperpolarizing effect of GABA. This leads to a state of disinhibition, increased neuronal excitability, and, at sufficient concentrations, seizure activity.[3][9] The effect is fully reversible upon washout of the compound.[5]

Caption: Signaling pathway of (+)-α-Thujone at the GABAA receptor.

Other Neuronal Channel Interactions

While the GABAA receptor is the primary target, (+)-α-thujone has been investigated for its effects on other neuronal channels.

-

5-HT₃ Receptors: Thujone acts as an antagonist of 5-HT₃ (serotonin) receptors.[2] Like GABAA receptors, 5-HT₃ receptors are ligand-gated ion channels. Thujone's inhibition of these cation-permeable channels is thought to contribute to its overall psychotropic effects, though this mechanism is considered secondary to GABAA antagonism.[10][11]

-

α7-Nicotinic Acetylcholine Receptors: Studies indicate that thujone can inhibit the function of α7-nicotinic acetylcholine receptors (nAChRs), potentially impairing cognitive processes like memory enhancement.[12]

-

Cannabinoid Receptors: Early speculation suggested that thujone might interact with cannabinoid (CB₁) receptors due to some structural similarities with tetrahydrocannabinol (THC). However, experimental evidence has largely refuted this hypothesis, showing that thujone has a very low affinity for cannabinoid receptors and does not produce cannabimimetic effects.[5][13]

-

Voltage-Gated Sodium Channels: There is limited evidence to suggest a direct, significant interaction of (+)-α-thujone with voltage-gated sodium channels as a primary mechanism of its convulsant action. The primary cause of hyperexcitability remains the blockade of GABAergic inhibition.

Quantitative Data Presentation

The inhibitory potency of (+)-α-thujone and its related compounds on the GABAA receptor has been quantified using various assays. The data below is summarized from competitive binding assays against [³H]EBOB in mouse brain membranes and electrophysiological recordings.

| Compound | Assay Type | Parameter | Value (μM) | Source |

| (+)-α-Thujone | [³H]EBOB Binding | IC₅₀ | 13 ± 4 | [7][8] |

| (+)-α-Thujone | GABA-induced Currents (DRG Neurons) | IC₅₀ | 21 | [8] |

| β-Thujone | [³H]EBOB Binding | IC₅₀ | 29 ± 8 | [8] |

| 7-hydroxy-α-thujone (Metabolite) | [³H]EBOB Binding | IC₅₀ | 730 ± 265 | [7] |

| Picrotoxinin (Reference) | [³H]EBOB Binding | IC₅₀ | 0.6 ± 0.1 | [8] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%.

This data clearly indicates that (+)-α-thujone is a more potent GABAA receptor modulator than its diastereomer β-thujone and is significantly more potent than its major metabolite, 7-hydroxy-α-thujone, highlighting that the parent compound is the primary active neurotoxic agent.[6][9]

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of (+)-α-thujone.

Radioligand Competitive Binding Assay ([³H]EBOB)

This protocol is used to determine the binding affinity of thujone to the non-competitive channel blocker site on the GABAA receptor.

Objective: To calculate the IC₅₀ of (+)-α-thujone for the [³H]EBOB binding site.

Materials:

-

Mouse brain tissue

-

Homogenization buffer (e.g., Tris-HCl)

-

[³H]EBOB (radioligand)

-

(+)-α-Thujone solutions of varying concentrations

-

Non-specific binding agent (e.g., 5 μM α-endosulfan)[7]

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Membrane Preparation: Homogenize whole mouse brains in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Binding Incubation: In test tubes, combine the prepared brain membranes, a fixed concentration of [³H]EBOB, and varying concentrations of (+)-α-thujone (or a reference compound). For total binding, no competitor is added. For non-specific binding, a high concentration of a potent, unlabeled ligand for the site is added.[7]

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand. Quickly wash the filters with ice-cold buffer to remove any non-specifically bound ligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the thujone concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to directly measure the functional effect of thujone on GABA-induced currents in neurons.

Objective: To determine if (+)-α-thujone inhibits GABAA receptor-mediated chloride currents.

Materials:

-

Cultured neurons (e.g., rat dorsal root ganglion (DRG) neurons)[7]

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass pipettes

-

Extracellular (bath) solution

-

Intracellular (pipette) solution with a defined Cl⁻ concentration

-

GABA solution

-

(+)-α-Thujone solution

Methodology:

-

Cell Preparation: Plate and culture neurons on glass coverslips suitable for microscopy.

-

Pipette Preparation: Pull glass pipettes to a fine tip with a resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: Under the microscope, carefully guide the pipette to the surface of a neuron and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

-

Voltage Clamp: Clamp the neuron's membrane potential at a fixed voltage (e.g., -60 mV).

-

GABA Application: Using a perfusion system, apply a short pulse (e.g., 10 msec) of a known concentration of GABA (e.g., 300 μM) to the cell to elicit an inward Cl⁻ current (assuming symmetrical Cl⁻ concentrations).[7] Record the peak current amplitude.

-

Thujone Application: Co-apply (+)-α-thujone with GABA (or pre-incubate the cell in a thujone-containing bath solution) and record the GABA-induced current again.[8]

-

Washout: Perfuse the cell with a thujone-free solution to test for the reversibility of the effect.

-

Data Analysis: Compare the peak current amplitude in the presence and absence of thujone. Calculate the percentage of inhibition. Repeat with various thujone concentrations to generate a dose-response curve and determine the IC₅₀ for current suppression.[8]

Caption: Experimental workflow for elucidating thujone's mechanism of action.

References

- 1. Absinthe and γ-aminobutyric acid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thujone - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pnas.org [pnas.org]

- 9. alpha, beta-Thujone | C10H16O | CID 10931629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Alpha-thujone reduces 5-HT3 receptor activity by an effect on the agonist-reduced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Thujone exhibits low affinity for cannabinoid receptors but fails to evoke cannabimimetic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Discovery, Isolation, and Characterization of (+)-α-Thujone from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-α-Thujone, a naturally occurring monoterpene ketone, has garnered significant interest within the scientific community due to its diverse biological activities, including neurotoxic and potential therapeutic effects.[1] This document provides a comprehensive technical guide on the discovery, isolation, and characterization of (+)-α-thujone from various plant species. It outlines detailed experimental protocols for extraction, purification, and quantification, and presents relevant data in a structured format for ease of comparison. Furthermore, this guide includes visualizations of experimental workflows and the primary signaling pathway associated with α-thujone's neurotoxic activity to aid in research and drug development endeavors. While the search for entirely novel plant sources remains ongoing, this paper focuses on established botanical sources and the methodologies required for high-purity isolation.

Introduction to (+)-α-Thujone

(+)-α-Thujone is a diastereomer of thujone, with its counterpart being (-)-β-thujone.[2] It is a volatile organic compound found in the essential oils of numerous plants.[3] Historically, it is best known as a key component of the spirit absinthe, derived from wormwood (Artemisia absinthium), and has been associated with both medicinal and toxic properties.[1][4] The neurotoxic effects of α-thujone are primarily attributed to its modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][5][6] Specifically, it acts as a noncompetitive antagonist of the GABA-A receptor, which can lead to convulsions at high doses.[1] This mechanism of action has made it a subject of interest for neuropharmacological research.

Botanical Sources of (+)-α-Thujone

While the term "novel" plant species might suggest recent discoveries, (+)-α-thujone is predominantly isolated from a range of well-documented plants. The concentration and the ratio of α- to β-thujone can vary significantly depending on the plant species, geographical origin, and harvesting time.

Table 1: Prominent Plant Sources of Thujone

| Plant Species | Common Name | Family | Predominant Isomer | Typical Concentration Range of α-Thujone in Essential Oil |

| Artemisia absinthium | Wormwood | Asteraceae | α- and β-Thujone | 0.2% - 0.8% of the plant contains essential oils with varying thujone content.[7] |

| Salvia officinalis | Common Sage | Lamiaceae | α-Thujone | Can be a major component, with some studies reporting up to 50% in the essential oil.[2] |

| Thuja occidentalis | Eastern White Cedar | Cupressaceae | α-Thujone | The origin of the name "thujone." |

| Tanacetum vulgare | Tansy | Asteraceae | β-Thujone often predominates, but α-thujone is present. | Varies widely. |

| Juniperus species | Juniper | Cupressaceae | α- and β-Thujone | Present in the essential oil. |

| Artemisia vulgaris | Mugwort | Asteraceae | α-Thujone | Can be a major component of the essential oil.[8] |

Experimental Protocols for Isolation and Purification

The isolation of (+)-α-thujone from plant material typically involves extraction of the essential oil followed by purification of the target compound.

Extraction of Essential Oils

3.1.1. Hydrodistillation

This is a common method for extracting essential oils from plant materials.

-

Principle: Plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected. The oil is then separated from the aqueous phase.

-

Protocol:

-

Grind the dried aerial parts of the plant material to a coarse powder.

-

Place the powdered material in a round-bottom flask with a Clevenger-type apparatus.

-

Add distilled water to the flask to cover the plant material.

-

Heat the flask to boiling and continue for 3-4 hours.

-

The condensed essential oil is collected in the calibrated tube of the Clevenger apparatus.

-

The collected oil can be dried over anhydrous sodium sulfate.

-

3.1.2. Solvent Extraction

This method is suitable for obtaining a broader range of compounds, including the essential oils.

-

Principle: An organic solvent is used to dissolve the essential oils from the plant matrix.

-

Protocol:

-

Macerate the powdered, dried plant material in a suitable solvent (e.g., ethanol, diethyl ether, or hexane) for 24-48 hours with occasional agitation.

-

Filter the mixture to remove the solid plant material.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

Purification of (+)-α-Thujone

3.2.1. Solid Phase Extraction (SPE)

SPE is an effective method for sample cleanup and fractionation of the crude extract.

-

Principle: The crude extract is passed through a solid-phase cartridge. Compounds are separated based on their affinity for the solid phase and the elution solvent.

-

Protocol:

-

Condition an appropriate SPE cartridge (e.g., silica gel or C18) with a non-polar solvent followed by the solvent used to dissolve the extract.

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent to remove highly non-polar impurities.

-

Elute the thujone-containing fraction with a solvent of intermediate polarity.

-

Collect the fractions and analyze for the presence of α-thujone using a suitable analytical technique like GC-MS.

-

Quantification and Characterization

Accurate quantification and structural confirmation are critical for research and development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the identification and quantification of thujone isomers.

-

Principle: The volatile components of the sample are separated based on their boiling points and polarity in a gas chromatograph and then identified based on their mass spectra.

-

Protocol:

-

Prepare a calibration curve using a certified standard of (+)-α-thujone.

-

An internal standard (e.g., cyclohexanone) can be used for improved precision.[9][10]

-

Inject the sample (diluted essential oil or extract) into the GC-MS system.

-

A typical GC column for this analysis would be a non-polar or medium-polar capillary column (e.g., DB-5).

-

The temperature program should be optimized to achieve good separation of α- and β-thujone.

-

Identification is achieved by comparing the retention time and mass spectrum with the certified standard.

-

Quantification is performed by integrating the peak area and comparing it to the calibration curve.

-

Table 2: Quantitative Data of α-Thujone in Sage and Wormwood Infusions

| Sample | Plant Species | α-Thujone Concentration (mg/mL) |

| Sage (SP) | Salvia sp. | 0.614[9][10] |

| Sage (SF1) | Salvia sp. | 0.260[9][10] |

| Sage (SF2) | Salvia sp. | 0.126[9][10] |

| Sage (ST) | Salvia sp. | 0.012[9][10] |

| Sage (SF3) | Salvia sp. | 0.013[9][10] |

| Wormwood (W1) | Artemisia absinthium | 0.223[9] |

| Wormwood (W2) | Artemisia absinthium | 0.017[9] |

Data adapted from Sotiropoulou et al., 2016.

Visualizations of Workflows and Signaling Pathways

Experimental Workflow for Isolation and Quantification

Caption: Workflow for the isolation and analysis of (+)-α-thujone.

Signaling Pathway of α-Thujone's Neurotoxic Effect

References

- 1. α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thujone - Wikipedia [en.wikipedia.org]

- 3. Thujone properties – Botanical online [botanical-online.com]

- 4. sites.evergreen.edu [sites.evergreen.edu]

- 5. alpha, beta-Thujone | C10H16O | CID 10931629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Artemisia absinthium - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. foodandnutritionjournal.org [foodandnutritionjournal.org]

- 10. Determination of Α- and Β-Thujone in Wormwood and Sage Infusions of Greek Flora and Estimation of their Average Toxicity [foodandnutritionjournal.org]

An In-Depth Technical Guide to the Metabolic Pathways of (+)-α-Thujone for In Silico Prediction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of (+)-α-thujone, with a focus on leveraging existing experimental data to inform in silico predictive models. While dedicated computational studies on thujone metabolism are not extensively documented in the public domain, this paper collates the crucial in vitro and in vivo findings that form the necessary foundation for developing such models.

Introduction to (+)-α-Thujone and its Metabolism

(+)-α-Thujone is a bicyclic monoterpene and a key chemical constituent of certain plants and essential oils, notably wormwood (Artemisia absinthium), sage (Salvia officinalis), and cedar.[1] It is historically known as the active ingredient in the liqueur absinthe.[2][3][4] The neurotoxic effects of α-thujone are primarily attributed to its action as a noncompetitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, which can lead to convulsions at high doses.[1][2][5]

The metabolism of α-thujone is a critical determinant of its toxicity and clearance. It is rapidly metabolized, primarily in the liver, by cytochrome P450 (CYP) enzymes.[2][3][4] Understanding these metabolic pathways is essential for assessing the safety of thujone-containing products and for the development of predictive toxicological models.

Primary Metabolic Pathways of (+)-α-Thujone

In vitro and in vivo studies in various species, including mice, rats, and humans, have identified hydroxylation as the principal metabolic route for α-thujone.[6][7] The primary metabolites are detoxification products, exhibiting lower toxicity and less potency at the GABA-A receptor compared to the parent compound.[3][4]

The main metabolic reactions include:

-

7-Hydroxylation: The formation of 7-hydroxy-α-thujone is consistently identified as the major metabolic pathway in in vitro studies using mouse and human liver microsomes.[2][3][4][8]

-

4-Hydroxylation: Produces diastereomers of 4-hydroxythujone (4-hydroxy-α-thujone and 4-hydroxy-β-thujone).[2][4] This is a major pathway in human liver microsomes and a principal urinary metabolite in rats.[9][10]

-

2-Hydroxylation: This pathway is observed as a minor route in human liver microsomes but is a major urinary metabolite in mice (as a conjugate).[9][10]

-

Dehydrogenation: Formation of 7,8-dehydro-α-thujone and 4,10-dehydro-α-thujone has also been reported.[10][11]

-

Reduction: In some species like rabbits, reduction to thujol and neothujol can occur, though this is a minor pathway.[2][12]

These primary metabolites can undergo further Phase II metabolism, primarily glucuronidation, before excretion.[6][10][13]

Key Enzymes in α-Thujone Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is primarily responsible for the Phase I metabolism of α-thujone. Studies using human liver microsomes and recombinant CYP enzymes have identified the specific isoforms involved.

-

CYP2A6: This is the principal enzyme responsible for the major 7- and 4-hydroxylation reactions, accounting for an estimated 70-80% of the average metabolism in human liver microsomes.[8][9]

-

CYP3A4 and CYP2B6: These isoforms participate to a lesser extent in the 7- and 4-hydroxylation pathways and are also involved in the minor 2-hydroxylation reaction.[8][9]

α-Thujone has also been shown to be an inhibitor of certain CYP enzymes.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies, which are crucial for parameterizing and validating in silico models.

Table 1: Inhibition of CYP Isoforms by α-Thujone

| CYP Isoform | IC50 (µM) | Source |

|---|---|---|

| CYP2A6 | 15.4 | [8][9] |

Table 2: Relative Abundance of α-Thujone Metabolites in Human Liver Microsomes

| Metabolite | Relative Contribution | Notes |

|---|---|---|

| 7-Hydroxy-thujone | Major | Accounts for >90% of primary microsomal metabolism along with 4-hydroxy-thujone.[8] |

| 4-Hydroxy-thujone | Major | [8] |

| 2-Hydroxy-thujone | Minor | [8][9] |

Experimental Protocols for Metabolic Profiling

Accurate in silico predictions rely on high-quality experimental data for model training and validation. The following outlines a typical experimental workflow for studying α-thujone metabolism in vitro.

5.1. In Vitro Metabolism with Liver Microsomes

This protocol is fundamental for identifying primary metabolites and determining enzyme kinetics.

-

Objective: To identify metabolites of α-thujone produced by liver microsomal enzymes and to identify the specific CYP isoforms involved.

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

(+)-α-Thujone

-

NADPH regenerating system (cofactor)

-

Recombinant human CYP enzymes (e.g., CYP2A6, CYP3A4, CYP2B6)

-

Phosphate buffer

-

Acetonitrile (for quenching the reaction)

-

Internal standard for quantification

-

-

Procedure:

-

Incubation: α-Thujone is incubated with HLMs or recombinant CYP enzymes in a phosphate buffer at 37°C.

-

Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.

-

Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the rate of metabolite formation and substrate depletion.

-

Termination: The reaction is stopped by adding ice-cold acetonitrile, which also precipitates the proteins.

-

Sample Preparation: Samples are centrifuged to remove precipitated protein, and the supernatant is collected for analysis.

-

-

Analysis: Samples are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its metabolites.[4][9]

Framework for In Silico Prediction

Based on the available experimental data, a logical workflow for the in silico prediction of α-thujone metabolism can be proposed. This workflow would typically involve several computational techniques.

-

Metabolite Site of Metabolism (SOM) Prediction: Algorithms, often based on machine learning or expert systems, would analyze the structure of α-thujone to predict the most likely atoms to undergo metabolic transformation. The prevalence of hydroxylation at the C7, C4, and C2 positions in experimental data provides a strong validation set for these models.

-

CYP Isoform Prediction: Computational models can predict which CYP isoforms are most likely to metabolize a given substrate. For α-thujone, these models should identify CYP2A6, CYP3A4, and CYP2B6 as the primary enzymes.

-

Metabolite Structure Generation: Once a site of metabolism and a reaction (e.g., hydroxylation) are predicted, software tools can automatically generate the 2D and 3D structures of the resulting metabolites.

-

Docking and Molecular Dynamics: To further refine predictions, molecular docking simulations can be used to place α-thujone into the active sites of CYP2A6, CYP3A4, and CYP2B6. The binding affinity and orientation can provide insights into the likelihood and regioselectivity of metabolism.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models could be developed to predict the rate of metabolism or the inhibitory potential (IC50) of thujone and its metabolites against various CYPs.

References

- 1. Thujone - Wikipedia [en.wikipedia.org]

- 2. α-Thujone (the active component of absinthe): γ-Aminobutyric acid type A receptor modulation and metabolic detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-thujone (the active component of absinthe): gamma-aminobutyric acid type A receptor modulation and metabolic detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Thujone and thujone-containing herbal medicinal and botanical products: toxicological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Metabolism of α-thujone in human hepatic preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Detoxification of alpha- and beta-Thujones (the active ingredients of absinthe): site specificity and species differences in cytochrome P450 oxidation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pnas.org [pnas.org]

- 13. Metabolism and action of alpha- and beta-thujones [ernaehrungs-umschau.de]

An In-depth Technical Guide on the Interaction of (+)-α-Thujone with Serotonin 5-HT3 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the interaction between (+)-α-Thujone and the serotonin 5-HT3 receptor. The information is primarily based on the seminal work in this area, supplemented with established experimental methodologies.

Introduction

(+)-α-Thujone is a bicyclic monoterpene and a key component of the essential oil of various plants, including wormwood (Artemisia absinthium), the historical ingredient of the spirit absinthe. While its effects on the GABA-A receptor are well-documented, its interaction with the serotonin 5-HT3 receptor presents another facet of its neuropharmacological profile. The 5-HT3 receptor, a ligand-gated ion channel, is a critical target in therapies for nausea, vomiting, and irritable bowel syndrome. Understanding the modulatory effects of natural compounds like (+)-α-Thujone on this receptor is of significant interest for drug discovery and development.

Research indicates that (+)-α-Thujone acts as an inhibitor of both homomeric (5-HT3A) and heteromeric (5-HT3A/B) serotonin 5-HT3 receptors.[1] Its mechanism of action is not a direct competitive antagonism at the serotonin binding site but rather a more complex interaction involving the receptor's desensitization and channel-blocking properties.[1]

Quantitative Data

The primary research on this topic qualitatively describes the inhibitory effects of (+)-α-Thujone. Specific quantitative data, such as IC50 and Ki values from publicly available literature, are limited. The tables below are structured to accommodate such data as it becomes available.

Table 1: Inhibitory Activity of (+)-α-Thujone on 5-HT3 Receptors

| Receptor Subtype | Ligand | Assay Type | Parameter | Value (µM) | Reference |

| Homomeric (5-HT3A) | (+)-α-Thujone | Electrophysiology (Patch-Clamp) | IC50 | Data not available | [1] |

| Heteromeric (5-HT3A/B) | (+)-α-Thujone | Electrophysiology (Patch-Clamp) | IC50 | Data not available | [1] |

Table 2: Kinetic Parameters of (+)-α-Thujone's Effect on 5-HT3 Receptor Desensitization

| Receptor Subtype | Condition | Kinetic Model Parameter | Value | Reference |

| Homomeric (5-HT3A) | 5-HT | Desensitization Rate | Data not available | [1] |

| Homomeric (5-HT3A) | 5-HT + (+)-α-Thujone | Desensitization Rate | Data not available | [1] |

| Heteromeric (5-HT3A/B) | 5-HT | Desensitization Rate | Data not available | [1] |

| Heteromeric (5-HT3A/B) | 5-HT + (+)-α-Thujone | Desensitization Rate | Data not available | [1] |

Proposed Mechanism of Action

(+)-α-Thujone's inhibitory effect on 5-HT3 receptors is not mediated by direct channel blockade by the thujone molecule itself. Instead, it is proposed to enhance the channel-blocking properties of the natural agonist, serotonin (5-HT).[1]

-

Homomeric 5-HT3A Receptors: In these receptors, (+)-α-Thujone is suggested to increase the inherent channel-blocking potency of 5-HT. This leads to a more pronounced and rapid desensitization of the receptor in the presence of the agonist.[1]

-

Heteromeric 5-HT3A/B Receptors: For these receptor subtypes, (+)-α-Thujone appears to recruit an additional channel-blocking component from the agonist, 5-HT, again leading to reduced receptor activity.[1]

This modulatory effect on agonist-induced desensitization is dependent on the subunit composition of the receptor.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of (+)-α-Thujone with 5-HT3 receptors, based on standard electrophysiological techniques.

4.1. Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for the expression of recombinant 5-HT3 receptors.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For transient transfection, cells are plated onto glass coverslips. Plasmids containing the cDNA for human 5-HT3A and 5-HT3B subunits are introduced into the cells using a suitable transfection reagent (e.g., lipofectamine-based). For homomeric receptor expression, only the 5-HT3A plasmid is used. For heteromeric receptors, a co-transfection of 5-HT3A and 5-HT3B plasmids is performed. A marker gene, such as Green Fluorescent Protein (GFP), can be co-transfected to identify successfully transfected cells. Electrophysiological recordings are typically performed 24-48 hours post-transfection.

4.2. Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the 5-HT3 receptors in response to agonist application, with and without the presence of (+)-α-Thujone.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.3 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA. pH adjusted to 7.3 with CsOH.

-

-

Recording:

-

A coverslip with transfected HEK293 cells is placed in a recording chamber on an inverted microscope and continuously perfused with the external solution.

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

A gigaohm seal is formed between the pipette tip and the membrane of a GFP-positive cell.

-

The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

Serotonin (5-HT) is applied to the cell using a rapid perfusion system to evoke an inward current.

-

To test the effect of (+)-α-Thujone, cells are pre-incubated with varying concentrations of (+)-α-Thujone for a defined period before co-application with 5-HT.

-

The peak amplitude and desensitization kinetics of the 5-HT-evoked currents are recorded and analyzed.

-

4.3. Data Analysis

-

Concentration-Response Curves: To determine the potency of inhibition, concentration-response curves are generated by plotting the normalized peak current amplitude against the logarithm of the (+)-α-Thujone concentration. The data is then fitted to a sigmoidal dose-response equation to calculate the IC50 value.

-

Kinetic Analysis: The desensitization phase of the current traces is fitted with a single or double exponential function to determine the time constants of desensitization. Changes in these time constants in the presence of (+)-α-Thujone provide insight into its effect on receptor kinetics.

Visualizations

5.1. Signaling Pathway

Caption: Proposed signaling pathway of 5-HT3 receptor and the modulatory role of (+)-α-Thujone.

5.2. Experimental Workflow

Caption: Workflow for investigating (+)-α-Thujone's effect on 5-HT3 receptors using patch-clamp.

5.3. Logical Relationship of the Proposed Mechanism

References

An In-depth Technical Guide on the Physicochemical Properties and Solubility of (+)-α-Thujone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of (+)-α-Thujone, a compound of significant interest in various scientific and pharmaceutical fields. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and relevant biological context to support research and development activities.

Physicochemical Properties

(+)-α-Thujone is a monoterpene ketone and one of the two diastereomers of thujone. As an enantiomer of (-)-α-Thujone, it shares identical physical properties in achiral environments, including melting point, boiling point, and solubility. The data presented below is for α-thujone, and is applicable to the (+)-enantiomer.

Table 1: Physicochemical Properties of α-Thujone

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O | [1][2][3] |

| Molar Mass | 152.23 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 0.9116 - 0.914 g/cm³ at 20 °C | [1][5] |

| Boiling Point | 200 - 203 °C at 760 mmHg | [1][5][6] |

| 84 - 86 °C at 17 mmHg | [3] | |

| Melting Point | < 25 °C | [5] |

| Vapor Pressure | 0.323 mmHg at 25 °C (estimated) | [1] |

| Flash Point | 63.89 °C (Closed Cup) | [1] |

| Refractive Index | 1.450 at 20 °C | [1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. (+)-α-Thujone, being a lipophilic monoterpene, exhibits poor solubility in aqueous solutions but is readily soluble in many organic solvents.

Table 2: Solubility of α-Thujone

| Solvent | Solubility | Reference(s) |

| Water | 407 mg/L (Practically insoluble) | [5] |

| Ethanol | Soluble / Excellent solubility | [4][6] |

| Methanol | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

| n-Hexane | Excellent solubility | [4] |

| Chloroform | Slightly soluble | [4] |

| Dichloromethane | Slightly soluble | [4] |

| Diethyl Ether | Soluble | [7] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of (+)-α-Thujone.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[8][9][10]

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached, forming a saturated solution. The concentration of the solute in the clear supernatant is then determined analytically.

Detailed Protocol for a Volatile Oily Compound like (+)-α-Thujone:

-

Preparation of Saturated Solution:

-

Add an excess amount of (+)-α-Thujone to a series of glass vials containing the desired solvent (e.g., water, ethanol, DMSO). The use of glass is crucial to prevent absorption of the lipophilic compound into plastic.

-

To minimize evaporation of the volatile thujone, use vials with polytetrafluoroethylene (PTFE)-lined screw caps.

-

The vials are then sealed and placed in a constant temperature shaker bath (e.g., at 25 °C and 37 °C to simulate ambient and physiological temperatures).

-

Agitate the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After agitation, allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow for the separation of the excess undissolved oil.

-

Alternatively, the samples can be centrifuged at a controlled temperature to facilitate the separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a glass syringe.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-droplets of the undissolved compound. The filter material should be validated for low binding of the analyte.

-

The filtrate is then appropriately diluted with a suitable solvent.

-

The concentration of (+)-α-Thujone in the diluted sample is determined using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

A calibration curve is prepared using standard solutions of (+)-α-Thujone of known concentrations.

-

Determination of Melting Point (for a Liquid at Room Temperature)

Since (+)-α-Thujone is a liquid at room temperature, its melting point (or freezing point) is determined by cooling the substance until it solidifies and then observing the temperature at which it melts upon gentle heating. The phenomenon of supercooling, where a liquid cools below its freezing point without solidifying, must be considered.[11][12]

Principle: The sample is cooled to induce solidification. The temperature at which the solid phase transitions to a liquid phase upon controlled heating is recorded as the melting point.

Detailed Protocol:

-

Sample Preparation:

-

Place a small amount of liquid (+)-α-Thujone into a capillary tube.

-

The capillary tube is then sealed.

-

-

Cooling and Solidification:

-

The sealed capillary tube is placed in a cooling bath (e.g., a dry ice/acetone bath or a cryostat) to induce freezing of the sample. The cooling should be done slowly to promote crystallization.

-

If the sample exhibits supercooling, inducing crystallization can be achieved by gently tapping the tube or by introducing a seed crystal if available.

-

-

Melting Point Measurement:

-

Once the sample is completely solid, the capillary tube is attached to a thermometer and placed in a standard melting point apparatus (e.g., a Thiele tube or an automated instrument).[13]

-

The temperature is raised slowly and steadily (e.g., 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

-

Determination of Boiling Point (Micro-Reflux or Thiele Tube Method)

For small sample volumes, the boiling point can be accurately determined using a micro-reflux apparatus or the Thiele tube method.[14][15]

Principle: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure. The temperature of the vapor in equilibrium with the boiling liquid is the boiling point.

Detailed Protocol (Thiele Tube Method):

-

Apparatus Setup:

-

A small amount of liquid (+)-α-Thujone (a few drops) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube.

-

The test tube is attached to a thermometer.

-

The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

-

Heating and Observation:

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, the air trapped in the capillary tube will expand and a stream of bubbles will be observed escaping from the open end of the capillary.

-

Continue heating until a continuous and rapid stream of bubbles emerges.

-

Turn off the heat and allow the apparatus to cool slowly.

-

-

Boiling Point Determination:

-

As the liquid cools, the bubbling will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.

-

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Separation

To distinguish between (+)-α-Thujone and (-)-α-Thujone, a chiral GC column is required.[16][17][18][19]

Principle: Chiral stationary phases in the GC column interact differently with the enantiomers, leading to different retention times and thus their separation.

General Protocol:

-

Instrumentation:

-

A gas chromatograph equipped with a mass spectrometer (GC-MS).

-